

LC-MS Fragmentation & Characterization Guide: 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

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Compound of Interest

Compound Name: 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

CAS No.: 681271-61-4

Cat. No.: B2456993

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Executive Analysis: The Structural Context

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a bifunctional pyrimidine intermediate. Its fragmentation behavior is dominated by the interplay between the electron-withdrawing nitro group (

) and the labile ether linkage connecting the chlorophenoxy moiety.

Understanding its mass spectral signature is critical for two primary workflows:

- **Impurity Profiling:** Detecting unreacted intermediates in the synthesis of drugs like gefitinib or similar ATP-competitive inhibitors.
- **Metabolite Identification:** Tracking the cleavage of the phenoxy ether bond in biological matrices.

Physicochemical Profile

Property	Value	Mass Spectrometry Relevance
Formula		Monoisotopic Mass: 266.0207 Da
Precursor Ion	(ESI+)	267.028
Isotope Pattern	Chlorine ()	Distinctive 3:1 ratio at 267/269
Ionization	Amphoteric	Strong response in ESI(+) due to amine; detectable in ESI(-) due to nitro-acidity.[1]

Comparative Technology Guide: Triple Quad vs. Q-TOF

For drug development professionals, choosing the right detection mode is vital. The following table compares the performance of this molecule on standard Triple Quadrupole (QQQ) systems versus Quadrupole Time-of-Flight (Q-TOF) instruments.

Feature	Alternative A: Triple Quadrupole (QqQ)	Alternative B: Q-TOF (HRMS)	Verdict
Primary Application	Quantitation (PK/TK studies)	Structural Elucidation (Impurity ID)	Use QqQ for routine batch release; Q-TOF for R&D.
Sensitivity (LOQ)	Excellent (< 1 ng/mL). The nitro group enhances ionization efficiency in negative mode.	Moderate (typically 5–10x higher LOQ than QqQ).	QqQ is superior for trace analysis.
Selectivity	Relies on Unit Resolution (0.7 Da). Risk of interference from matrix isobaric ions.	High Resolution (>20,000 FWHM).[2] Distinguishes the mass defect of Chlorine/Nitro groups.	Q-TOF is essential for confirming the formula.
Fragmentation Data	Nominal mass fragments. Ambiguous assignment of isobaric losses (e.g., CO vs).	Exact mass fragments (< 5 ppm error). Confirms loss of vs other neutrals.	Q-TOF provides definitive mechanistic proof.

Deep Dive: Fragmentation Mechanics

The fragmentation of **6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine** follows a specific, energy-dependent pathway. The presence of the nitro group at position 5 destabilizes the pyrimidine core, facilitating characteristic neutral losses.

Key Fragmentation Pathways (ESI Positive Mode)

- Primary Cleavage (Nitro Loss): The most labile group is the nitro moiety. High collision energy triggers the loss of the radical

(46 Da) or neutral

(47 Da) depending on proton mobility.

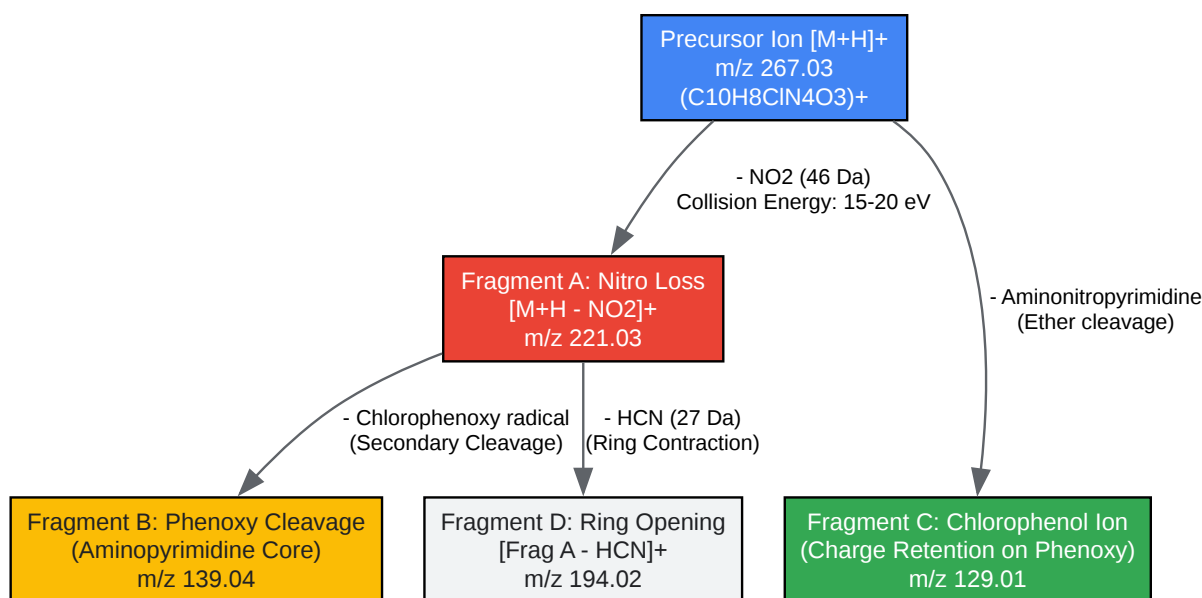
- Secondary Cleavage (Ether Hydrolysis): The ether bond linking the chlorophenoxy group is susceptible to cleavage, often yielding a characteristic chlorophenol fragment or the complementary pyrimidine cation.
- Ring Contraction: Following the loss of side chains, the pyrimidine ring undergoes Retro-Diels-Alder (RDA) type fragmentation, often ejecting HCN (27 Da).

Visualized Pathway (DOT Diagram)

The following diagram illustrates the stepwise degradation of the

ion (

267.03).



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Caption: Proposed ESI(+) MS/MS fragmentation pathway showing the competitive loss of the nitro group and the chlorophenoxy ether cleavage.

Validated Experimental Protocol

To reproduce these results or validate the purity of your synthesis intermediate, follow this standardized LC-MS/MS workflow. This protocol is self-validating through the use of the chlorine isotope check.

Methodology

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP) coupled to UHPLC.

Step 1: Chromatographic Separation[3]

- Column: C18 Reverse Phase (e.g., Waters BEH C18, mm, 1.7 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Gradient:
 - 0–1 min: 5% B (Isocratic hold)
 - 1–6 min: 5%
95% B (Linear ramp)
 - 6–8 min: 95% B (Wash)
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Step 2: Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI) – Positive Mode.[4]
- Source Temp: 350°C.
- Capillary Voltage: 3500 V.

- MRM Transitions (Quantitation):
 - Quantifier:

(Loss of

). CE: 15 eV.
 - Qualifier 1:

(Chlorophenoxy ion). CE: 25 eV.
 - Qualifier 2:

(Pyrimidine core). CE: 30 eV.

Step 3: Self-Validation (Quality Control)

- Isotope Check: In the full scan (MS1), ensure the precursor at 267 has a corresponding peak at 269 with approximately 33% intensity. If this ratio deviates, the peak is likely an interference, not the chlorinated target.
- Retention Time: The chlorophenoxy group adds significant lipophilicity. Expect elution in the middle-to-late region of the gradient (approx. 50–60% B), significantly later than non-chlorinated pyrimidine amines.

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